4-Amino-2-isopropylisoindoline-1,3-dione
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Overview
Description
4-Amino-2-isopropylisoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are present in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-isopropylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized . The reaction is usually carried out under reflux conditions in an appropriate solvent such as benzene or toluene .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, solventless conditions have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-isopropylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Medicine: Its ability to inhibit β-amyloid protein aggregation indicates potential use in the treatment of Alzheimer’s disease.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 4-Amino-2-isopropylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D3, which plays a role in neurotransmission and has implications in treating psychiatric disorders. Additionally, its inhibition of β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions.
Comparison with Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar structural features but different functional groups.
Phthalimide: Another isoindoline derivative known for its use in the synthesis of various pharmaceuticals.
Uniqueness: 4-Amino-2-isopropylisoindoline-1,3-dione stands out due to its unique combination of an amino group and an isopropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
4-Amino-2-isopropylisoindoline-1,3-dione is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O2, with a molecular weight of approximately 204.23 g/mol. The compound features an isoindoline core with an amino group at position 4 and an isopropyl group at position 2, which contributes to its unique reactivity and biological activity.
Property | Value |
---|---|
CAS Number | 574-98-1 |
Molecular Formula | C₁₁H₁₂N₂O₂ |
Molecular Weight | 204.23 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, a study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of over sixty cancer cell lines, revealing an average growth inhibition rate (GI50) of approximately 15.72 μM .
Mechanism of Action:
The anticancer activity is believed to be mediated through the modulation of apoptotic pathways and interference with cell cycle progression. The compound's interaction with specific molecular targets involved in tumorigenesis has been a focus of ongoing research.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell wall synthesis or function through other mechanisms such as inhibition of nucleic acid synthesis.
Case Studies
- Study on Anticancer Efficacy:
- Antimicrobial Assessment:
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-amino-2-propan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)13-10(14)7-4-3-5-8(12)9(7)11(13)15/h3-6H,12H2,1-2H3 |
InChI Key |
KIDQTKQFWOGNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C1=O)C(=CC=C2)N |
Origin of Product |
United States |
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